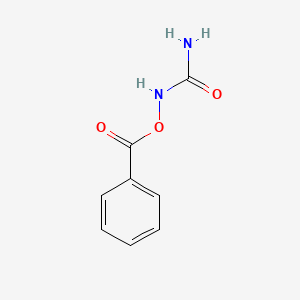

(Carbamoylamino) benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(Carbamoylamino) benzoate” is a compound that is related to “methyl 3-(carbamoylamino)benzoate”. This compound has a molecular weight of 194.19 and a melting point between 185-190 degrees Celsius . It is stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of benzoate compounds, such as “this compound”, often involves processes like alkylation and esterification . In one study, a total of 16 compounds were designed and synthesized using a route with high total yields, mild conditions, and simple operation .

Chemical Reactions Analysis

While specific chemical reactions involving “this compound” were not found, benzoate compounds are known to undergo electrophilic and nucleophilic reactions . These reactions can lead to the creation of a library of benzoate derivatives with promising features .

科学的研究の応用

Nitrogen Excretion in Urea Synthesis Disorders : Benzoate treatment has been shown to improve clinical outcomes in hyperammonemic patients by increasing urinary nitrogen excretion as amino acid acylation products, indicating its utility in treating urea synthesis disorders (Brusilow, Tinker, & Batshaw, 1980).

Glycosyltransferase Activity in Plants : Benzoates, including derivatives of (Carbamoylamino) benzoate, have been studied for their interaction with plant glycosyltransferases. This research has implications for understanding benzoate metabolism and biotransformation in plants (Lim et al., 2002).

Organic Synthesis Catalysis : The application in organic synthesis, particularly in gold(I)-catalyzed hydroamination reactions, has been demonstrated with compounds like this compound, showing its potential in synthetic chemistry (Kinder, Zhang, & Widenhoefer, 2008).

Treatment in Lysinuric Protein Intolerance : In lysinuric protein intolerance, benzoate has been used to facilitate waste nitrogen excretion, demonstrating its therapeutic potential in specific metabolic disorders (Simell et al., 1986).

Inhibitor in Enzymatic Reactions : Certain derivatives of this compound act as potent inhibitors in enzymatic reactions, such as the inhibition of butyrylcholinesterase, highlighting its potential in biochemistry and pharmacology (Carolan et al., 2010).

Food Preservative Metabolism by Gut Microbiome : The metabolism of benzoate, a common food preservative, by the human gut microbiome has been studied, which is crucial for understanding the interactions between dietary components and gut flora (Yadav et al., 2021).

Metabolic Pathway Studies in Microorganisms : Studies have focused on the metabolism of benzoate in microorganisms like Rhodopseudomonas palustris, providing insights into microbial metabolic pathways and potential biotechnological applications (Gibson & Gibson, 1992).

Labeling in Herbicide Synthesis : Tritium and carbon-14 labeled derivatives of benzoates, including this compound, have been synthesized for use as radiotracers in the study of herbicides, showing its application in agricultural chemistry (Yang, Ye, & Lu, 2008).

Safety and Hazards

将来の方向性

While specific future directions for “(Carbamoylamino) benzoate” were not found, carbamoylases, which act on carbamoyl derivatives of amines, have been highlighted for their potential in the production of enantiomerically pure/enriched compounds . This suggests potential future applications in the field of biotechnological processes .

特性

IUPAC Name |

(carbamoylamino) benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c9-8(12)10-13-7(11)6-4-2-1-3-5-6/h1-5H,(H3,9,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDYZDHTZJQGPRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)ONC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2688604.png)

![2-Chloro-N-[[3-(2-morpholin-4-ylethoxy)phenyl]methyl]propanamide](/img/structure/B2688605.png)

![3-[(2,6-Dichlorobenzyl)sulfanyl]-5-[2-(dimethylamino)vinyl]-4-isothiazolecarbonitrile](/img/structure/B2688606.png)

![N-(2,3-dimethoxybenzyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2688607.png)

![4-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-boronic Acid Pinacol Ester](/img/structure/B2688609.png)

![2-Chloro-1-[(2S,6R)-2,6-dimethyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethanone](/img/structure/B2688615.png)

![4-methyl-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B2688619.png)

![3-(4-Fluorophenyl)-5-hydrazino[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2688620.png)

![2-(1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2688622.png)